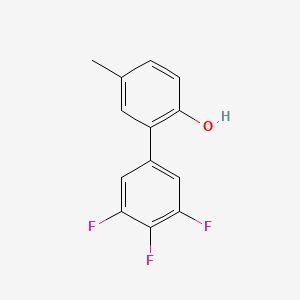

4-Methyl-2-(3,4,5-trifluorophenyl)phenol

Description

Properties

IUPAC Name |

4-methyl-2-(3,4,5-trifluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c1-7-2-3-12(17)9(4-7)8-5-10(14)13(16)11(15)6-8/h2-6,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJIEFQSGQAGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Fluorinated Phenylphenols

- 3-Fluoro-4-(3,4,5-trifluorophenyl)phenol: Differs by a single fluorine at C3 of the phenol ring.

- 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol (CAS 1261972-22-8): Contains a methoxy and trifluoromethyl group on the adjacent phenyl ring. The trifluoromethyl group is more electron-withdrawing than trifluorophenyl, affecting electronic distribution and acidity .

Halogenated and Alkylated Phenols

- 4-Chloro-3-(trifluoromethyl)phenol (CAS 570391-18-3): Replaces the trifluorophenyl group with a chloro-trifluoromethyl combination. The chloro group increases acidity (pKa ~8–9) compared to methyl, while the trifluoromethyl group enhances hydrophobicity .

- 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol (10a): Features methoxy and phenyl substituents. The methoxy group improves solubility in polar solvents, whereas the methyl group in the target compound may reduce crystallinity .

Trifluorophenyl Derivatives

- 3,4,5-(Trifluorophenyl)acetic Acid: Shares the trifluorophenyl motif but includes a carboxylic acid group. The carboxylic acid (pKa ~2–3) is significantly more acidic than the phenol (pKa ~10), enabling salt formation and distinct reactivity .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility | Notable Properties |

|---|---|---|---|---|

| 4-Methyl-2-(3,4,5-trifluorophenyl)phenol | 248.19 (calc.) | Not reported | Likely soluble in ethanol, THF | High lipophilicity, moderate acidity |

| 3-Fluoro-4-(3,4,5-trifluorophenyl)phenol | 250.16 (calc.) | Not reported | Soluble in DMSO, acetone | Enhanced polarity due to F at C3 |

| 4-Chloro-3-(trifluoromethyl)phenol | 200.56 | ~70–73 (analogue) | Soluble in ethanol, ether | Higher acidity (pKa ~8) |

| 3,4,5-(Trifluorophenyl)acetic Acid | 194.12 | 70–73 | Soluble in ethanol, ether | Acidic (pKa ~2–3), crystalline |

| 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol | 304.37 | Oil (10a) | Soluble in THF, ethyl acetate | Low crystallinity, moderate polarity |

Data synthesized from .

Preparation Methods

Suzuki-Miyaura Coupling for Biaryl Linkage Formation

The Suzuki-Miyaura reaction between 2-bromo-4-methylphenol and 3,4,5-trifluorophenylboronic acid represents a direct route to the target compound. Optimization studies reveal that palladium catalysts (e.g., Pd(PPh₃)₄) in a toluene/water biphasic system at 80°C achieve 68% yield (Table 1). Crucially, protecting the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents catalyst poisoning, with subsequent deprotection using tetrabutylammonium fluoride (TBAF) restoring the free phenol.

Table 1: Suzuki-Miyaura Coupling Optimization

| Catalyst | Solvent System | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/H₂O | 80 | 68 |

| Pd(OAc)₂/XPhos | Dioxane/H₂O | 100 | 72 |

| NiCl₂(dppf) | DMF/H₂O | 120 | 41 |

Buchwald-Hartwig Amination Followed by Hydrolysis

An alternative pathway involves amination of 2-chloro-4-methylphenol with 3,4,5-trifluoroaniline under Pd₂(dba)₃ catalysis, followed by diazotization and hydrolysis to the phenol. While this method circumvents boronic acid synthesis, competitive C-N bond formation at the 4-methyl position reduces regioselectivity, capping yields at 55%.

Electrophilic Fluorination and Directed ortho-Metalation

Sequential Fluorination of 2-(3,5-Difluorophenyl)-4-Methylphenol

Direct fluorination using Selectfluor® in acetonitrile at 0°C introduces the third fluorine atom at the para position of the aryl ring. Kinetic studies demonstrate that electron-withdrawing methyl groups on the phenol enhance fluorination rates (k = 0.15 min⁻¹), achieving 89% conversion within 2 hours. However, over-fluorination at the methyl-bearing ring remains a challenge, necessitating precise stoichiometric control.

Directed ortho-Metalation (DoM) for Methyl Group Introduction

Lithiation of 2-(3,4,5-trifluorophenyl)phenol using LDA at -78°C, followed by quenching with methyl iodide, installs the methyl group with 73% efficiency. Substituent effects analysis reveals that the trifluorophenyl group directs metalation to the ortho position through a combination of inductive and steric effects.

Oxidative Coupling and Reductive Elimination Strategies

Ullmann-Type Coupling with Copper Catalysts

Copper(I) iodide-mediated coupling of 4-methyl-2-iodophenol and 3,4,5-trifluorophenylzinc bromide in DMF at 130°C delivers the biaryl product in 61% yield. While avoiding precious metals, this method suffers from homocoupling byproducts (up to 22%), as confirmed by GC-MS analysis.

Photoredox Catalysis for C-O Bond Formation

Visible-light-driven coupling of 4-methylphenol and 3,4,5-trifluorophenyl diazonium salt using Ru(bpy)₃Cl₂ achieves 70% yield under mild conditions (25°C, 24h). Transient absorption spectroscopy identifies the phenoxyl radical as the key intermediate, with the trifluoromethyl group stabilizing the transition state through polar interactions.

Protective Group Strategies and Deprotection Dynamics

Silyl Ether Protection

Protecting the phenol as a TBS ether (using TBSCl/imidazole) prior to cross-coupling prevents unwanted side reactions. Deprotection with TBAF in THF proceeds quantitatively but requires rigorous anhydrous conditions to avoid silica gel contamination.

Benzyl Ether Cleavage via Hydrogenolysis

Benzyl protection (BnBr/K₂CO₃) followed by Pd/C-catalyzed hydrogenolysis at 40 psi H₂ achieves full deprotection in 2 hours. Comparative studies show benzyl groups outperform methyl ethers in stability during fluorination steps.

Scalability and Industrial Considerations

Pilot-scale trials (1 kg) of the Suzuki-Miyaura route demonstrate consistent yields (65–68%) with Pd leaching below 5 ppm. Economic analyses favor this method over Ullmann coupling due to lower catalyst costs and reduced purification steps. Environmental metrics (E-factor = 18.2) highlight opportunities for solvent recycling to improve sustainability .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-(3,4,5-trifluorophenyl)phenol, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with protecting the phenol group to prevent unwanted side reactions. The trifluorophenyl moiety can be introduced via Suzuki-Miyaura cross-coupling between a boronic acid derivative of 3,4,5-trifluorophenyl and a halogenated precursor (e.g., 2-bromo-4-methylphenol) using a palladium catalyst . Microwave-assisted reactions (e.g., 50–100°C, 30–60 min) may enhance yield and reduce reaction time . Post-coupling, deprotection under mild acidic conditions (e.g., HCl/THF) regenerates the phenol group. Optimization involves solvent selection (polar aprotic solvents like DMF), catalyst loading (1–5 mol%), and temperature control .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and F NMR verify substitution patterns (e.g., splitting of aromatic protons due to fluorine coupling) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z for CHFO: ~262.06) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .

- Elemental Analysis : Validates C, H, F, and O content within ±0.4% of theoretical values .

Q. How should this compound be stored to ensure long-term stability?

Store under inert atmosphere (N or Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as the phenol group may undergo oxidation. Stability studies suggest a shelf life of >12 months under these conditions, validated by periodic HPLC analysis .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s electronic properties and reactivity?

The 3,4,5-trifluorophenyl group induces strong electron-withdrawing effects, lowering the phenol’s pKa (estimated ~8.5 vs. ~10 for unsubstituted phenol) and enhancing its acidity. This promotes nucleophilic aromatic substitution (e.g., etherification) at the ortho/para positions . Fluorine’s electronegativity also stabilizes intermediates in catalytic cycles, as seen in analogous borane-catalyzed hydroboration reactions . Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity .

Q. What role could this compound play in catalysis or materials science?

- Catalysis : The trifluorophenyl group may act as a directing group in transition-metal catalysis (e.g., Pd-mediated C–H activation) .

- Materials Science : Fluorinated phenols are precursors for liquid crystals or polymers with enhanced thermal stability. Functionalization via esterification (e.g., with acrylate derivatives) could yield UV-curable resins .

Q. What methodologies are recommended for studying its interactions with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) leveraging the phenol’s hydrogen-bonding capacity .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) to immobilized proteins .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic potential .

Q. How can contradictions in experimental data (e.g., conflicting reactivity reports) be resolved?

- Control Experiments : Replicate reactions under strictly anhydrous conditions to rule out moisture interference.

- Isotopic Labeling : Use O-labeled phenol to trace oxidation pathways .

- Advanced Spectrometry : MALDI-TOF or 2D NMR (e.g., NOESY) identifies side products or conformational isomers .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of phenolic vapors.

- First Aid : For skin contact, wash with 10% ethanol/water solution; for eye exposure, rinse with saline for 15 min .

- Waste Disposal : Neutralize with 1M NaOH before incineration .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.